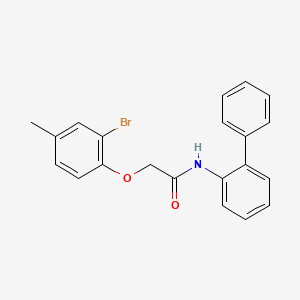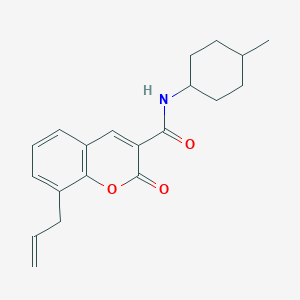
4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is also known as MBX-8025 and has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Mecanismo De Acción
The mechanism of action of 4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine is not fully understood. However, it has been suggested that this compound works by inhibiting the activity of several enzymes involved in the inflammatory and fibrotic processes. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and fibrogenic mediators, resulting in a decrease in inflammation and fibrosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines and fibrogenic mediators in various cell types. In vivo studies have demonstrated that this compound can reduce inflammation and fibrosis in animal models of NASH, atherosclerosis, and pulmonary fibrosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine in lab experiments is its specificity for the enzymes involved in the inflammatory and fibrotic processes. This specificity allows for a targeted approach to the treatment of these diseases. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Direcciones Futuras
There are several future directions for the research on 4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine. One direction is to further investigate its potential as a therapeutic agent for other diseases, such as liver fibrosis and rheumatoid arthritis. Another direction is to develop more efficient and cost-effective methods for synthesizing this compound, which would allow for larger-scale production and clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, this compound is a promising compound with potential applications in the treatment of various diseases. Its specificity for the enzymes involved in the inflammatory and fibrotic processes makes it a targeted approach to the treatment of these diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the reaction of 4-(methylsulfonyl)phenol with 4-morpholinylcarbonyl chloride in the presence of a base. This reaction results in the formation of the intermediate, which is then cyclized to form the final product.
Aplicaciones Científicas De Investigación
The scientific research application of 4-(methylsulfonyl)-2-(4-morpholinylcarbonyl)-3,4-dihydro-2H-1,4-benzoxazine has been focused on its potential use as a therapeutic agent for various diseases. This compound has been shown to have anti-inflammatory and anti-fibrotic properties, making it a promising candidate for the treatment of diseases such as non-alcoholic steatohepatitis (NASH), atherosclerosis, and pulmonary fibrosis.
Propiedades
IUPAC Name |
(4-methylsulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-22(18,19)16-10-13(14(17)15-6-8-20-9-7-15)21-12-5-3-2-4-11(12)16/h2-5,13H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGOWJHOSYOLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC(OC2=CC=CC=C21)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(3,4-dichlorophenyl)urea](/img/structure/B6105143.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)isonicotinamide 1-oxide](/img/structure/B6105150.png)
![2-[4-(3,5-difluorobenzyl)-1-(4-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B6105155.png)
![5-benzyl-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6105157.png)
![4-(4-ethylphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6105163.png)
![2-[4-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-(4-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6105170.png)
![2-(hydroxyimino)-3-[(4-nitrobenzoyl)hydrazono]-N-phenylbutanamide](/img/structure/B6105175.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(1H-indol-4-ylmethyl)benzamide](/img/structure/B6105186.png)

![N-({1-[(2-chloro-4-fluorophenyl)sulfonyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B6105222.png)
![4-(4-methoxy-3-methylbenzyl)-3-{2-[4-(2-methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-piperazinone](/img/structure/B6105229.png)
![2-(5-{2-[amino(nitroimino)methyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B6105230.png)
![3-benzyl-5-[(4-methoxy-1-naphthyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6105235.png)